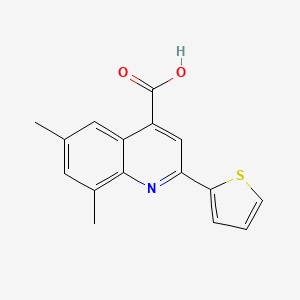

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

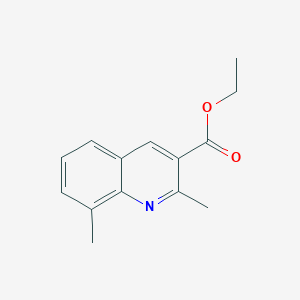

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H13NO2S and a molecular weight of 283.34 . It is used for research purposes .

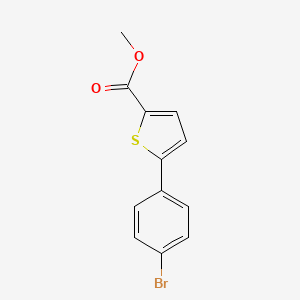

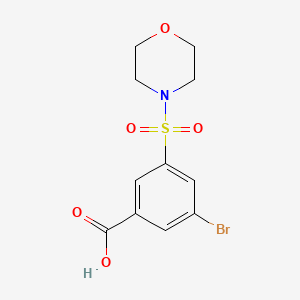

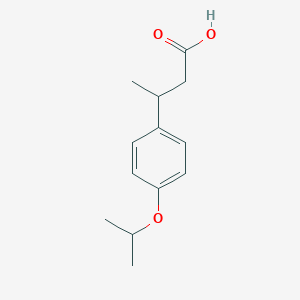

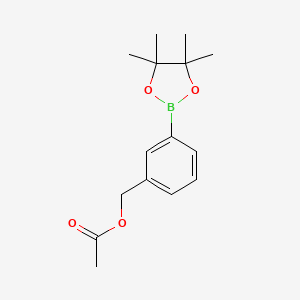

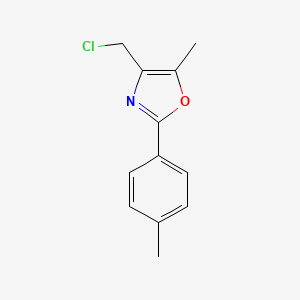

Molecular Structure Analysis

The InChI code for 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid is1S/C16H13NO2S/c1-9-6-10 (2)15-11 (7-9)12 (16 (18)19)8-13 (17-15)14-4-3-5-20-14/h3-8H,1-2H3, (H,18,19) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.34 . It should be stored at a temperature between 2 and 8 degrees Celsius .Aplicaciones Científicas De Investigación

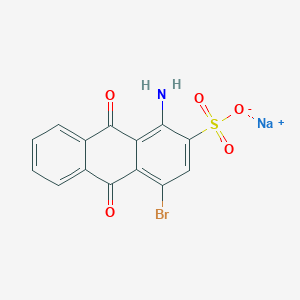

Photolabile Protecting Groups

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid and related compounds have been explored as potential photolabile protecting groups. Brominated hydroxyquinoline, a related compound, has shown greater single-photon quantum efficiency and sufficient sensitivity for multiphoton-induced photolysis, making it useful for caging biological messengers (Fedoryak & Dore, 2002).

Synthesis and Structural Analysis

Research has been conducted on synthesizing various substituted quinoline-4-carboxylic acids, including those structurally similar to 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid. These studies involve reactions with acyl- and aroylpyruvic acids and quantum-chemical calculations to propose formation mechanisms (Rudenko et al., 2012).

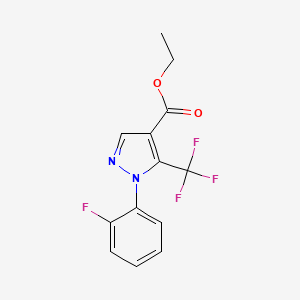

Antimycobacterial Activity

Compounds structurally akin to 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, have been synthesized and evaluated for antimycobacterial activity. The synthesis of these compounds involves various reactions, including oxidation and coupling processes, showing potential as antitubercular agents (Marvadi et al., 2020).

Photoelectric Conversion in Solar Cells

Research into improving photoelectric conversion efficiency in dye-sensitized solar cells has explored carboxylated cyanine dyes structurally related to 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid. These studies highlight the potential of these compounds in enhancing the efficiency of solar energy capture (Wu et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

6,8-dimethyl-2-thiophen-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-9-6-10(2)15-11(7-9)12(16(18)19)8-13(17-15)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWSSXIJXNIUSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Carbamoylmethyl)amino]acetamide](/img/structure/B1366206.png)

![4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1366212.png)

![7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1366233.png)